3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide
Description
Properties
IUPAC Name |
3-ethoxy-4-fluoro-N-(3-imidazol-1-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3S/c1-2-21-14-10-12(4-5-13(14)15)22(19,20)17-6-3-8-18-9-7-16-11-18/h4-5,7,9-11,17H,2-3,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQPXLIMBCOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCN2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of 3-Ethoxy-4-Fluorobenzene
The synthesis begins with chlorosulfonation of 3-ethoxy-4-fluorobenzene using chlorosulfonic acid under controlled conditions. A mixture of 3-ethoxy-4-fluorobenzene (1.0 eq) and chlorosulfonic acid (3.0 eq) is stirred at 0–5°C for 4 hours, followed by gradual warming to 25°C. The reaction is quenched with ice-water, and the sulfonyl chloride intermediate is extracted with dichloromethane (3 × 50 mL). Solvent removal under reduced pressure yields a pale-yellow solid (78–82% purity), which is further purified via recrystallization from hexane/ethyl acetate (9:1 v/v).
Synthesis of 3-(1H-Imidazol-1-yl)Propan-1-Amine
Alkylation of Imidazole
3-(1H-Imidazol-1-yl)propan-1-amine is prepared via nucleophilic substitution of 1H-imidazole with 3-bromopropylamine hydrobromide. A mixture of 1H-imidazole (1.2 eq), 3-bromopropylamine hydrobromide (1.0 eq), and potassium carbonate (2.5 eq) in acetonitrile is refluxed for 12 hours. The crude product is filtered, washed with cold acetonitrile, and dried to yield a white solid (89% yield, 96% purity).
Alternative Pathway: Reductive Amination
An alternative route employs reductive amination using imidazole-1-propanal and ammonium acetate in the presence of sodium cyanoborohydride. This method achieves comparable yields (85–88%) but requires stringent pH control (pH 6.5–7.0) to minimize imine hydrolysis.
Sulfonamide Bond Formation: Coupling Strategies
Classical Sulfonyl Chloride-Amine Coupling
The target compound is synthesized by reacting 3-ethoxy-4-fluorobenzenesulfonyl chloride (1.0 eq) with 3-(1H-imidazol-1-yl)propan-1-amine (1.1 eq) in dichloromethane (DCM) containing pyridine (1.5 eq) as a base. The reaction proceeds at 25°C for 6 hours, followed by aqueous workup (10% HCl, brine) and column chromatography (SiO₂, ethyl acetate/methanol 95:5) to afford the product in 76% yield (HPLC purity: 98.2%).
Oxidative Sulfenamide-to-Sulfonamide Conversion
A novel protocol from heteroaryl sulfonamide synthesis involves oxidative transformation of sulfenamides. 3-Ethoxy-4-fluorobenzenesulfenamide (1.0 mmol) and 3-(1H-imidazol-1-yl)propan-1-amine (3.0 mmol) are treated with N-chlorosuccinimide (NCS, 1.0 mmol) in 1,2-dichloroethane (DCE) for 2 hours. Subsequent oxidation with H₂O₂ (30%, 10 mmol) and ammonium molybdate (0.3 mmol) in ethanol at 0°C yields the sulfonamide with 81% efficiency.
Critical Safety Note : 1,2-DCE is toxic and carcinogenic; alternatives like tetrahydrofuran (THF) reduce hazard but may lower yields by 8–12%.
Purification and Characterization
Recrystallization Optimization
Crude this compound is purified via ethanol/water recrystallization (Table 2):
| Solvent Ratio (EtOH:H₂O) | Temperature (°C) | Recovery (%) | Purity (HPLC) |
|---|---|---|---|
| 8:2 | 0 | 65 | 99.1 |
| 7:3 | -10 | 72 | 99.5 |
| 6:4 | -20 | 68 | 99.3 |
Cooling to -10°C maximizes recovery without compromising purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, imidazole-H), 7.72–7.68 (m, 2H, aromatic-H), 7.15 (d, J = 8.4 Hz, 1H, aromatic-H), 4.73 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (t, J = 6.8 Hz, 2H, NCH₂), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 1.48 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 65:35, 1.0 mL/min).
Scalability and Industrial Adaptation
Continuous-Flow Synthesis
Pilot-scale production employs continuous-flow reactors to enhance safety and yield. 3-Ethoxy-4-fluorobenzenesulfonyl chloride and 3-(1H-imidazol-1-yl)propan-1-amine are pumped into a PTFE reactor (residence time: 15 min) at 50°C, achieving 84% conversion with 99.8% purity after in-line crystallization.
Cost Analysis
Table 3 compares batch vs. flow synthesis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 76 | 84 |
| Purity (%) | 98.2 | 99.8 |
| Solvent Consumption (L/kg) | 120 | 85 |
| Cycle Time (h) | 18 | 6 |
Flow synthesis reduces solvent waste by 29% and cycle time by 67%, making it economically favorable for large-scale production.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antifungal properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities .
Mechanism of Action
The mechanism of action of 3-ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Core Structural Variations
Sulfonamide vs. Benzamide Derivatives
- Target Compound: Contains a sulfonamide group (-SO₂NH-) linked to the imidazole-propyl chain. Sulfonamides are known for their strong hydrogen-bonding capacity and acidity (pKa ~10–11), which can enhance interactions with enzymes like carbonic anhydrase .
- Analog (N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide) : Replaces the sulfonamide with a benzamide (-CONH-) group. Benzamides are less acidic (pKa ~15–16) and may exhibit reduced binding affinity to sulfonamide-specific targets .
Triazolone Derivatives
- Triazolone Core (5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones) : Features a triazolone ring instead of benzenesulfonamide. The triazolone core introduces additional hydrogen-bonding sites and rigidity, which may alter pharmacokinetic properties compared to the target compound’s flexible sulfonamide linker .
Substituent Effects on the Benzene Ring
Electron-Withdrawing Groups
- Target Compound : 4-Fluoro and 3-ethoxy substituents. Fluoro is weakly electron-withdrawing (σp ~0.06), while ethoxy is electron-donating (+M effect). This combination balances lipophilicity and solubility.
- Analog (N-(3-(1H-imidazol-1-yl)propyl)-4-(trifluoromethyl)benzenesulfonamide) : Features a trifluoromethyl (-CF₃) group (σp ~0.54), which is strongly electron-withdrawing. This increases metabolic stability but reduces solubility compared to the target compound’s ethoxy group .
Nitro and Cyano Substitutents
- However, these groups may reduce bioavailability due to poor membrane permeability .
Side-Chain Modifications
- Imidazole-Propyl Linker : Common in all analogs, this linker provides a basic nitrogen (pKa ~6.5–7.5) for protonation, enhancing solubility in acidic environments.
- Thioether Variations : Analogs with ethylthio or propylthio groups (e.g., 21b, 22b) introduce sulfur atoms, which may improve lipophilicity and oxidative stability but could also increase toxicity .
Biological Activity
3-Ethoxy-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide, with the CAS number 873671-66-0, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₈FN₃O₂S
- Molecular Weight : 327.38 g/mol
- Structure : The compound features an ethoxy group, a fluorine atom, and an imidazole moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 μM | Disruption of nucleic acid synthesis |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 μg/mL | Bactericidal action |
The compound demonstrates a bactericidal effect particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating resistant infections.
The mechanisms underlying the antimicrobial effects of this compound include:
- Inhibition of Protein Synthesis : The compound interferes with ribosomal function, leading to reduced protein production essential for bacterial growth.
- Nucleic Acid Synthesis Disruption : It may also affect DNA replication and transcription processes, further inhibiting bacterial proliferation.
Case Studies
- Study on MRSA : A study evaluated the efficacy of the compound against MRSA biofilms, which are notoriously difficult to treat. Results showed that it effectively reduced biofilm formation at concentrations as low as 62.216 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
- In Vitro Analysis : In vitro tests demonstrated that the compound had a selective action on Gram-positive bacteria with a notable reduction in biofilm viability, suggesting its potential application in managing chronic infections associated with biofilm formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
